molecular formula C17H16N4O6S B2964661 N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide CAS No. 876941-45-6

N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide

Cat. No.: B2964661
CAS No.: 876941-45-6
M. Wt: 404.4
InChI Key: XIYUKKLXXHBZBB-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide is a sulfonamide-derived compound featuring a furan-2-carboxamide moiety linked to a phenyl ring via a sulfamoyl bridge, which is further substituted with a 4,6-dimethoxypyrimidin-2-yl group. This structure combines a heterocyclic pyrimidine core with electron-donating methoxy groups and a sulfonamide pharmacophore, commonly associated with antimicrobial and enzyme-inhibitory activities. The compound’s molecular formula is C₁₇H₁₆N₄O₄S (MW: 372.4 g/mol), and it is structurally related to sulfa drugs but distinct in its pyrimidine and furan modifications .

Properties

IUPAC Name

N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYUKKLXXHBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves multiple steps, including condensation, reduction, and acylation reactions. The starting materials typically include 2-nitrophenylacetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine. The reaction conditions often involve the use of solvents like hexane, ethyl acetate, and acetone to remove impurities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling chemicals.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.

    Reduction: This reaction can modify the compound’s structure, impacting its efficacy and stability.

    Substitution: This reaction can introduce new functional groups, potentially enhancing or diminishing its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide involves the inhibition of oxidative bursts in phagocytes. This is achieved by downregulating the expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, while upregulating the expression of anti-inflammatory cytokine IL-10 . The compound’s molecular targets include various enzymes and receptors involved in the inflammatory response.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Pyrimidine Substituents Core Heterocycle Additional Modifications Molecular Weight (g/mol) Notable Properties/Activity
N-{4-[(4,6-Dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide (Target) 4,6-dimethoxy Pyrimidine Furan-2-carboxamide 372.4 Potential antimicrobial activity
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide 4,6-dimethyl Pyrimidine Furan-2-carboxamide 372.4 Higher lipophilicity (methyl vs. methoxy)
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide 2,6-dimethoxy (positional isomer) Pyrimidine Furan-2-carboxamide 372.4 Altered binding affinity
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide Trifluoromethylphenyl Phenyl Nitro-substituted furan 455.3 High antibacterial activity (MIC: 2 µg/mL)
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide 4,6-dimethyl Benzofuran Trimethylbenzofuran 454.5 Enhanced steric bulk, reduced solubility

Key Observations:

Substituent Effects: Methoxy vs. Positional Isomerism: The 2,6-dimethoxypyrimidin-4-yl isomer () may exhibit distinct binding modes due to altered sulfamoyl attachment position .

Core Heterocycle Variations: Replacement of pyrimidine with trifluoromethylphenyl () introduces strong electron-withdrawing effects, enhancing antibacterial potency.

Biological Activity

N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide, a compound with the CAS number 24341-30-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H16N4O5S
  • Molecular Weight : 352.3656 g/mol
  • Density : 1.431 g/cm³
  • Refractive Index : 1.609

Structural Representation

The structural formula can be represented as follows:

InChI=InChI 1 C14H16N4O5S c1 9 19 15 10 4 6 11 7 5 10 24 20 21 18 14 16 12 22 2 8 13 17 14 23 3 h4 8H 1 3H3 H 15 19 H 16 17 18 \text{InChI}=\text{InChI 1 C14H16N4O5S c1 9 19 15 10 4 6 11 7 5 10 24 20 21 18 14 16 12 22 2 8 13 17 14 23 3 h4 8H 1 3H3 H 15 19 H 16 17 18 }

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that it may exert cytoprotective effects against DNA and mitochondrial damage induced by carcinogens.

Case Study: Cytoprotective Effects

A study investigated the effects of a structurally similar compound (BK3C231) on cellular DNA and mitochondria in human colon fibroblast cells (CCD-18Co). The findings revealed that pretreatment with BK3C231 significantly reduced DNA strand breaks and mitochondrial membrane potential loss when exposed to the carcinogen 4-nitroquinoline 1-oxide (4NQO). This suggests that compounds with similar structures may possess chemopreventive properties through the inhibition of nitrosative stress and enhancement of antioxidant defenses .

Table of Biological Activities

Activity TypeDescriptionReference
Cytoprotection Reduces DNA damage from carcinogens
Antioxidant Activity Enhances glutathione levels, reducing oxidative stress
Antitumor Potential May inhibit tumor cell proliferation

Research Findings

Research has indicated that compounds similar to this compound may also show promise in various therapeutic areas:

  • Antimicrobial Activity : Some sulfonamides exhibit broad-spectrum antibacterial properties.
  • Anti-inflammatory Effects : There are indications that these compounds may modulate inflammatory pathways.
  • Potential in Cancer Therapy : The ability to induce apoptosis in cancer cells has been observed in related compounds.

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